methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a synthetic pyrazole derivative characterized by a sulfamoyl group attached to a 4-methylphenyl moiety and a benzoate ester. The compound’s structure integrates a pyrazole core substituted with a sulfonamide (sulfamoyl) group and a methyl ester-linked benzoyl group.
Properties
CAS No. |
1324012-19-2 |
|---|---|
Molecular Formula |
C20H20N4O5S |
Molecular Weight |
428.46 |
IUPAC Name |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway. This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer.
Mode of Action
The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction leads to the ubiquitination and proteasomal degradation of β-catenin.
Biochemical Pathways
The degradation of β-catenin disrupts the Wnt signaling pathway. Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes.
Result of Action
The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells. This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present. Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C
Biological Activity
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates a complex structure with potential interactions in biological systems due to the presence of functional groups such as sulfonamides and pyrazoles.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines. Specifically, investigations into the structure-activity relationship (SAR) have revealed that modifications in the pyrazole ring can enhance cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| Related Pyrazole Derivative | MDA-MB-231 | 10 | Inhibition of BRAF(V600E) |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting their potential as novel antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Kinases : Pyrazole derivatives often inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Breast Cancer Treatment : A study assessed the efficacy of this compound in combination with doxorubicin. Results showed enhanced cytotoxic effects compared to doxorubicin alone, indicating a synergistic effect .
- Inflammation Models : In animal models of inflammation, administration of pyrazole derivatives resulted in significant reductions in inflammatory markers, supporting their use in therapeutic applications for conditions like arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Sulfonamide/Sulfamoyl Functionality: The target compound’s sulfamoyl group (N-linked) differs from benzenesulfonamide derivatives (S-linked) in , which exhibit strong carbonic anhydrase inhibition. The triazole-sulfonamide in highlights the versatility of sulfonamide groups in interacting with biological targets, though substituent positioning (e.g., bromo vs. methylphenyl) affects specificity .
Pyrazole Core Modifications: Substitution at the pyrazole 3- and 5-positions (e.g., methyl, sulfamoyl) influences steric and electronic properties. The hydrazono linker in ’s analog introduces conformational flexibility, which may reduce binding efficiency relative to the target’s rigid carbonylamino bridge .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods for analogous pyrazole derivatives, such as Vilsmeier–Haack formylation () for pyrazole ring formation, followed by sulfamoylation and esterification .
Bioactivity Gaps: While and provide data on sulfonamide bioactivity, the target compound’s specific pharmacological profile remains uncharacterized.
Q & A
Q. What are the recommended synthetic routes for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate?
- Methodological Answer : The synthesis involves a multi-step process starting from pyrazole precursors. Key steps include:
Core Pyrazole Formation : Construct the 1,5-diarylpyrazole core via condensation reactions, as demonstrated in pyrazole-based syntheses .
Sulfamoyl Introduction : Introduce the 4-methylphenylsulfamoyl group using sulfonation agents (e.g., chlorosulfonic acid) under controlled conditions .
Esterification : Couple the pyrazole-sulfonamide intermediate with methyl 4-aminobenzoate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final ester .
Critical Parameters : Monitor reaction temperature (<5°C during sulfonation) and use anhydrous solvents to prevent hydrolysis .
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm, ester carbonyl at ~168 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm, ester C=O at ~1720 cm) .
- HRMS : Verify molecular weight (expected [M+H] for CHNOS: 465.12) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., compare with pyrazole-thiadiazole analogs in ).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- GHS Classification : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) based on structural analogs .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation due to potential respiratory irritation .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability, as shown in diazomethane syntheses .
- Statistical Modeling : Use response surface methodology (RSM) to optimize variables (e.g., temperature, stoichiometry). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 0–25°C | 10°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 2–12 hrs | 6 hrs |
- Validation : Confirm reproducibility across 3 batches (RSD <5%) .
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replace 4-methylphenyl with 4-chlorophenyl) to isolate structural determinants of activity .
- Assay Standardization : Use uniform protocols (e.g., IC measurements in triplicate) to minimize variability.
- Meta-Analysis : Cross-reference data with crystallographic studies (e.g., hydrogen-bonding motifs in ) to explain potency differences.
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Example results:
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| COX-2 | -9.2 | Arg120, Tyr355 |
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl to assess solvent-induced shifts .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange (e.g., rotamers in the sulfamoyl group) .
- Cross-Validation : Compare with HRMS and IR to confirm molecular integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
